

Synthesis pathway for 4-(3-Methoxypropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

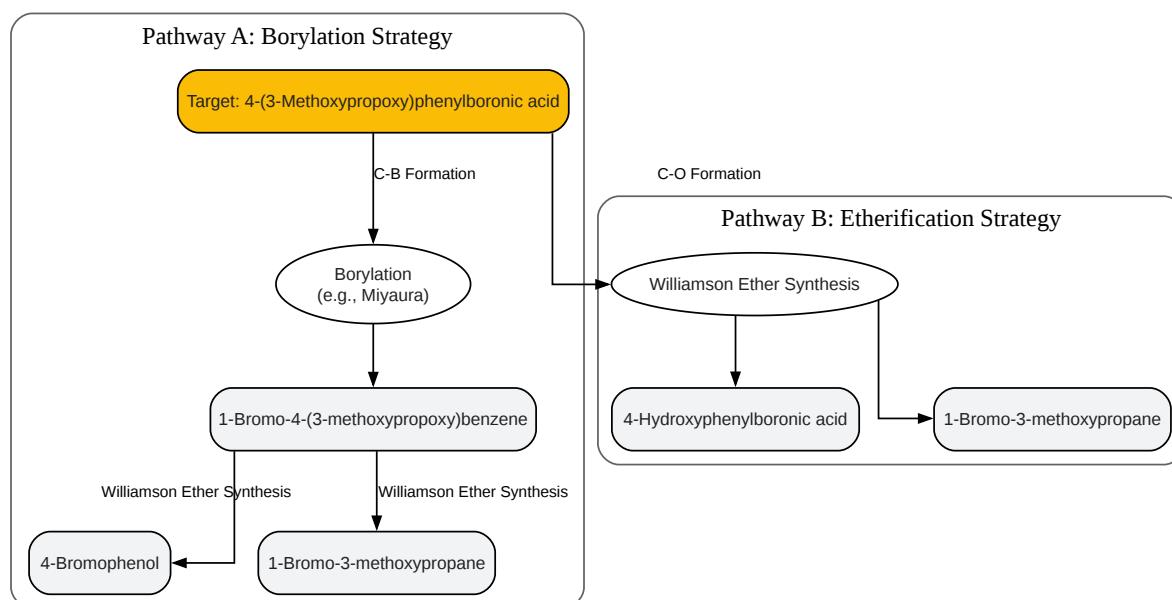
Compound Name: 4-(3-Methoxypropoxy)phenylboronic acid

Cat. No.: B1422072

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **4-(3-Methoxypropoxy)phenylboronic Acid**

Abstract


This technical guide provides a comprehensive overview of the synthetic pathways for preparing **4-(3-methoxypropoxy)phenylboronic acid**, a key building block in modern medicinal chemistry and materials science. Phenylboronic acids are critical reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.^{[1][2]} This document details two primary, field-proven synthetic routes, offering step-by-step protocols, mechanistic insights, and a discussion of the strategic choices involved in pathway selection. The guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this synthesis.

Introduction and Strategic Overview

4-(3-Methoxypropoxy)phenylboronic acid is an organic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxypropoxy ether chain at the para-position. Its molecular formula is $C_{10}H_{15}BO_4$ and its CAS number is 279262-35-0.^{[3][4]} The utility of this molecule stems from its role as a nucleophilic partner in Suzuki-Miyaura coupling reactions, enabling the efficient installation of the 4-(3-methoxypropoxy)phenyl moiety onto various molecular scaffolds.^[5] This is particularly valuable

in the synthesis of complex biologically active molecules, where modification of aromatic systems is a key strategy for optimizing pharmacological properties.

The synthesis of this target molecule can be approached from two main retrosynthetic directions, as illustrated below. Each pathway offers distinct advantages and challenges related to starting material availability, reaction robustness, and overall yield.

[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic analysis for **4-(3-Methoxypropoxy)phenylboronic acid**. This diagram outlines the two primary disconnection approaches: Pathway A involves forming the C-B bond last, while Pathway B involves forming the ether C-O bond last.

This guide will focus on a detailed exposition of both pathways, with a recommendation for Pathway A as the more robust and generally higher-yielding approach due to the stability of the intermediates and the high efficiency of modern borylation reactions.

Recommended Synthesis: Pathway A - Borylation of an Aryl Ether Intermediate

This two-step pathway is often preferred because it avoids subjecting the potentially sensitive boronic acid group to the conditions of ether synthesis. The intermediate, 1-bromo-4-(3-methoxypropoxy)benzene, is a stable compound that can be easily purified before proceeding to the critical C-B bond formation step.

Step 2.1: Synthesis of 1-bromo-4-(3-methoxypropoxy)benzene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide via an SN2 reaction.^[6]^[7] In this step, the phenolic proton of 4-bromophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-3-methoxypropane.

Experimental Protocol:

Reagent/Material	M.W. (g/mol)	Amount (mmol)	Mass/Volume	Role
4-Bromophenol	173.01	50.0	8.65 g	Starting Material
1-Bromo-3-methoxypropane	153.02	60.0 (1.2 eq)	6.4 mL	Alkylating Agent
Potassium Carbonate (K ₂ CO ₃)	138.21	100 (2.0 eq)	13.82 g	Base
Acetone	58.08	-	200 mL	Solvent

Procedure:

- To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (8.65 g, 50.0 mmol) and anhydrous potassium carbonate (13.82 g, 100

mmol).

- Add 200 mL of acetone to the flask. The mixture will be a suspension.
- Begin vigorous stirring and add 1-bromo-3-methoxypropane (6.4 mL, 60.0 mmol) to the suspension at room temperature.
- Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot is consumed.
- After completion, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetone.
- Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude oil is redissolved in diethyl ether (150 mL) and transferred to a separatory funnel.
- Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted 4-bromophenol, followed by water (50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate in vacuo to yield the product, 1-bromo-4-(3-methoxypropoxy)benzene, as a colorless or pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2.2: Miyaura Borylation to form 4-(3-Methoxypropoxy)phenylboronic acid

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides and a diboron reagent.^{[3][5]} This reaction is highly efficient and tolerant of a wide range of functional groups. The resulting pinacol boronate ester is then hydrolyzed to the final boronic acid product.

Solvent (Dioxane)

Base (KOAc)

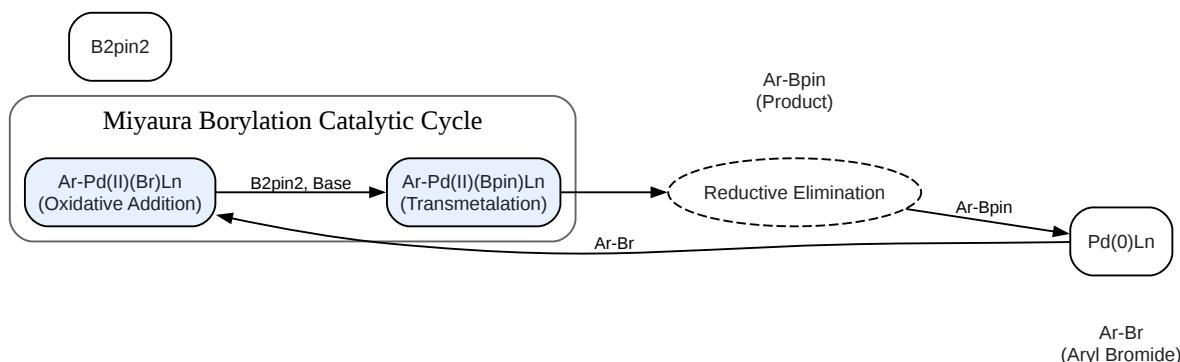

[Click to download full resolution via product page](#)

Figure 2: Simplified catalytic cycle for the Miyaura Borylation reaction. The cycle involves oxidative addition, transmetalation, and reductive elimination steps.

Experimental Protocol:

Reagent/Material	M.W. (g/mol)	Amount (mmol)	Mass/Volume	Role
1-bromo-4-(3-methoxypropoxy)benzene	245.12	40.0	9.80 g	Starting Material
Bis(pinacolato) diboron (B ₂ pin ₂)	253.94	48.0 (1.2 eq)	12.2 g	Boron Source
PdCl ₂ (dppf)-CH ₂ Cl ₂ adduct	816.64	1.2 (0.03 eq)	980 mg	Palladium Catalyst
Potassium Acetate (KOAc)	98.14	120 (3.0 eq)	11.78 g	Base
1,4-Dioxane (anhydrous)	88.11	-	200 mL	Solvent

Procedure:

- In an oven-dried 500 mL flask under an inert atmosphere (Nitrogen or Argon), combine 1-bromo-4-(3-methoxypropoxy)benzene (9.80 g, 40.0 mmol), bis(pinacolato)diboron (12.2 g, 48.0 mmol), potassium acetate (11.78 g, 120 mmol), and PdCl₂(dppf)-CH₂Cl₂ adduct (980 mg, 1.2 mmol).
- Evacuate and backfill the flask with inert gas three times.
- Add 200 mL of anhydrous 1,4-dioxane via cannula or syringe.
- Heat the reaction mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction by GC-MS or TLC for the disappearance of the aryl bromide starting material.
- Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure. The residue contains the boronate ester.

- To hydrolyze the ester, dissolve the crude residue in a 10:1 mixture of acetone and water (220 mL). Add an aqueous solution of HCl (2 M) until the pH is ~1-2.
- Stir vigorously at room temperature for 4-6 hours.
- Remove the acetone via rotary evaporation. The aqueous layer will contain a precipitate.
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford **4-(3-methoxypropoxy)phenylboronic acid** as a white to off-white solid.

Alternative Synthesis: Pathway B - Direct Etherification

This pathway is attractive due to its atom economy and single-step nature. However, it requires careful control of conditions to prevent decomposition or side reactions of the 4-hydroxyphenylboronic acid starting material, such as protodeboronation under certain pH conditions.^[2]

Experimental Protocol:

Reagent/Material	M.W. (g/mol)	Amount (mmol)	Mass/Volume	Role
4-Hydroxyphenylboronic acid	137.93	50.0	6.90 g	Starting Material
1-Bromo-3-methoxypropane	153.02	55.0 (1.1 eq)	6.0 mL	Alkylating Agent
Cesium Carbonate (Cs_2CO_3)	325.82	100 (2.0 eq)	32.6 g	Base
N,N-Dimethylformamide (DMF)	73.09	-	150 mL	Solvent

Procedure:

- To a 500 mL flask, add 4-hydroxyphenylboronic acid (6.90 g, 50.0 mmol) and cesium carbonate (32.6 g, 100 mmol) in anhydrous DMF (150 mL).
- Stir the suspension at room temperature for 30 minutes.
- Add 1-bromo-3-methoxypropane (6.0 mL, 55.0 mmol) dropwise to the mixture.
- Heat the reaction to 60°C and stir for 6-8 hours, monitoring by TLC.
- Upon completion, cool the reaction and pour it into ice-water (500 mL).
- Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. This may cause the product to precipitate.
- Extract the mixture with ethyl acetate (3 x 150 mL).
- Combine the organic layers, wash with water (3 x 100 mL) and brine (100 mL).
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Characterization and Purity Analysis

The identity and purity of the synthesized **4-(3-methoxypropoxy)phenylboronic acid** should be confirmed using standard analytical techniques:

- ^1H NMR: To confirm the structure and proton environment. Expected signals include aromatic protons, two sets of methylene protons from the propoxy chain, a methoxy singlet, and a broad singlet for the $\text{B}(\text{OH})_2$ protons.
- ^{13}C NMR: To confirm the number and type of carbon atoms in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.[\[8\]](#)
- Melting Point: To assess the purity of the final solid product.

Applications in Suzuki-Miyaura Coupling

The primary application of **4-(3-methoxypropoxy)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. It serves as the organoboron component, reacting with various aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is a powerful tool for constructing biaryl systems, which are common motifs in pharmaceuticals.[\[1\]](#)[\[5\]](#)

Figure 3: General scheme of the Suzuki-Miyaura coupling reaction. The title compound provides the "Ar" group for the C-C bond formation.

Safety and Handling

- Reagents: Handle all reagents in a well-ventilated fume hood. Alkyl halides like 1-bromo-3-methoxypropane are lachrymatory and potentially toxic. Organoboron compounds should be handled with care.[\[4\]](#)
- Solvents: Anhydrous solvents like dioxane and DMF are flammable and have specific health hazards. Avoid inhalation and skin contact.

- Reactions: Palladium-catalyzed reactions should be conducted under an inert atmosphere to prevent catalyst deactivation. Grignard reactions, if chosen as an alternative, are highly sensitive to moisture.
- Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

Conclusion

The synthesis of **4-(3-methoxypropoxy)phenylboronic acid** can be reliably achieved through multiple routes. The recommended two-step approach (Pathway A), involving a Williamson ether synthesis followed by a Miyaura borylation, offers a robust, scalable, and high-yielding method suitable for producing high-purity material for research and development. While the direct etherification of 4-hydroxyphenylboronic acid (Pathway B) is shorter, it requires more careful optimization to manage the stability of the starting material. The choice of pathway ultimately depends on the scale, available starting materials, and the specific requirements of the researcher.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgsyn.org [orgsyn.org]

- To cite this document: BenchChem. [Synthesis pathway for 4-(3-Methoxypropoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1422072#synthesis-pathway-for-4-3-methoxypropoxy-phenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com